molecular formula C12H13BO3S B3186550 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid CAS No. 1256358-80-1

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

Cat. No.: B3186550
CAS No.: 1256358-80-1
M. Wt: 248.11 g/mol
InChI Key: BLYQDAUIIYVBPR-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Contemporary Chemical Science

Organoboron compounds, characterized by a carbon-boron bond, are a versatile class of reagents and synthetic intermediates. nih.govnih.govwikipedia.org Their stability, low toxicity, and broad functional group tolerance make them highly valuable in a multitude of chemical transformations. researchgate.net One of the most prominent applications of organoboron compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction has revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals and advanced materials. Beyond cross-coupling reactions, organoboron compounds are utilized in a wide array of other transformations, including oxidation, reduction, and addition reactions, underscoring their significance in synthetic chemistry. nih.gov

Phenylboronic Acid and Thiophene (B33073) Derivatives: A Synergistic Research Focus

Phenylboronic acids are a subclass of organoboron compounds that have been extensively studied and employed in organic synthesis. wikipedia.org The presence of the phenyl ring allows for a wide range of modifications, enabling the fine-tuning of the electronic and steric properties of the molecule. Phenylboronic acid and its derivatives are key building blocks in the synthesis of numerous biologically active compounds and functional materials. nih.govidexlab.comscielo.org.mx

Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that are of great interest in medicinal chemistry and materials science. nih.gov The thiophene ring is a bioisostere of the benzene (B151609) ring and is found in a variety of pharmaceuticals, agrochemicals, and organic electronic materials. researchgate.netresearchgate.netrsc.org Thiophene-containing molecules exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov In materials science, thiophene-based polymers are utilized in the development of organic solar cells, light-emitting diodes, and sensors due to their excellent electronic and photophysical properties. researchgate.netresearchgate.net

The combination of a phenylboronic acid moiety and a thiophene derivative within the same molecule, as seen in 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, offers the potential for synergistic effects, combining the versatile reactivity of the boronic acid group with the desirable biological and material properties of the thiophene ring.

Overview of 3-(Thiophen-2-ylmethoxymethyl)phenylboronic Acid in Academic Context

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is a specialized chemical compound that has appeared in the context of chemical building blocks for organic synthesis. While extensive, detailed research focusing solely on this specific molecule is not widely available in peer-reviewed literature, its structure suggests its utility as a reagent in the synthesis of more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The presence of the thiophene-2-ylmethoxymethyl group at the meta-position of the phenylboronic acid offers a unique structural motif for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing the basic properties of this compound.

PropertyValue
CAS Number 1256358-80-1
Molecular Formula C12H13BO3S
Molecular Weight 248.11 g/mol
Synonyms Boronic acid, B-[3-[(2-thienylmethoxy)methyl]phenyl]-

Further research into the specific applications and reactivity of 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is warranted to fully elucidate its potential in advanced chemical research.

Properties

IUPAC Name

[3-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3S/c14-13(15)11-4-1-3-10(7-11)8-16-9-12-5-2-6-17-12/h1-7,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYQDAUIIYVBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCC2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681354
Record name (3-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-80-1
Record name Boronic acid, B-[3-[(2-thienylmethoxy)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 3 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid and Analogs

Established Synthetic Pathways for Aryl- and Heteroarylboronic Acids

The preparation of aryl- and heteroarylboronic acids is a well-established field, with several key methodologies providing access to a vast array of these valuable compounds. These methods generally involve the formation of a carbon-boron bond through either the reaction of an organometallic nucleophile with a boron electrophile or through transition metal-catalyzed processes. nih.govthieme-connect.com

Grignard Reagent and Lithium-Halogen Exchange Approaches

One of the most traditional and widely used methods for synthesizing boronic acids involves the electrophilic trapping of potent organometallic nucleophiles. nih.gov This strategy typically begins with an aryl or heteroaryl halide.

Grignard Reagents: The reaction of an aryl or benzyl (B1604629) halide with magnesium metal (Mg⁰) generates a Grignard reagent (Ar-MgX). google.comclockss.org This organomagnesium compound is then reacted with a boron electrophile, most commonly a trialkyl borate (B1201080) ester such as trimethyl borate or triisopropyl borate, at low temperatures. nih.govthieme-connect.com Subsequent acidic hydrolysis of the resulting boronate ester yields the desired boronic acid. While effective, this method can sometimes result in low yields due to the formation of side products. nih.gov Recent protocols have improved convenience and yields, for example, by using iPrMgCl·LiCl for magnesium/bromine exchange. organic-chemistry.org

Lithium-Halogen Exchange: A similar and often more reactive alternative involves the use of organolithium reagents. nih.gov These are typically prepared via lithium-halogen exchange by treating an aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C) to prevent side reactions. nih.govgoogle.comresearchgate.net The resulting aryllithium species is a powerful nucleophile that readily reacts with a borate ester. thieme-connect.comnih.gov This method is particularly useful for substrates where Grignard formation is difficult. The high reactivity of organolithium reagents necessitates careful temperature control to avoid multiple additions to the boron center. google.comgoogle.com

These classical methods are foundational in organoboron chemistry, offering robust pathways to a wide range of boronic acids. Their primary limitation lies in their low tolerance for certain functional groups on the starting aryl halide, which may not be compatible with the highly reactive organometallic intermediates. thieme-connect.com

MethodStarting MaterialKey ReagentsTypical ConditionsAdvantagesLimitations
Grignard Reagent Aryl/Heteroaryl Halide (Ar-X)1. Mg⁰2. B(OR)₃3. H₃O⁺Ethereal solvent (THF, Et₂O), low temperature for borylation stepReadily available reagents, well-established procedure. google.comorganic-chemistry.orgModerate functional group tolerance, potential for side reactions (e.g., Wurtz coupling). nih.gov
Lithium-Halogen Exchange Aryl/Heteroaryl Halide (Ar-X)1. Alkyllithium (e.g., n-BuLi)2. B(OR)₃3. H₃O⁺Ethereal solvent (THF, Et₂O), very low temperature (-78 °C). google.comresearchgate.netHigh reactivity, useful for less reactive halides. thieme-connect.comethz.chRequires cryogenic temperatures, low tolerance for acidic or electrophilic functional groups. google.com

Transition Metal-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

Transition metal catalysis has revolutionized the synthesis of boronic acids and their derivatives, offering milder conditions and superior functional group tolerance compared to traditional organometallic methods. nih.govthieme-connect.comgoogle.com

The premier example is the Miyaura borylation reaction , a palladium-catalyzed cross-coupling process. organic-chemistry.org In this reaction, an aryl or heteroaryl halide (or triflate) is coupled with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The product of this reaction is a boronate ester (e.g., a pinacol (B44631) ester), which is stable, easy to handle and purify, and can be used directly in subsequent reactions like the Suzuki-Miyaura coupling or hydrolyzed to the corresponding boronic acid. organic-chemistry.org

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond. yonedalabs.comlibretexts.org

Transmetalation: The boron moiety is transferred from the diboron reagent to the palladium(II) complex. wikipedia.orglibretexts.org The choice of base is critical in this step to facilitate the transfer without promoting premature coupling. organic-chemistry.org

Reductive Elimination: The arylboronate ester is formed, and the palladium(0) catalyst is regenerated. nih.gov

This method has broad applicability and is compatible with a wide range of functional groups, making it a cornerstone of modern synthetic chemistry for accessing complex boronic acid derivatives. thieme-connect.com

Direct C-H Borylation Strategies

A more recent and highly atom-economical approach is the direct C-H borylation of aromatic and heteroaromatic compounds. nih.gov This strategy avoids the need for pre-functionalized aryl halides and instead directly converts a carbon-hydrogen bond into a carbon-boron bond. sigmaaldrich.com These reactions are typically catalyzed by transition metals, most notably iridium and rhodium. google.comgoogle.com

In a typical iridium-catalyzed C-H borylation, an arene is treated with a diboron reagent like B₂pin₂ in the presence of an iridium(I) catalyst. sigmaaldrich.comh1.co The regioselectivity of the borylation is primarily governed by steric factors, with the boron group being installed at the least hindered C-H position. sigmaaldrich.comh1.co This provides a predictable way to synthesize arylboronic esters that may be difficult to access through other means. h1.co

For substrates containing directing groups, C-H borylation can be guided to the ortho position, offering a powerful tool for regioselective synthesis. nih.govrsc.org This direct functionalization represents a powerful and efficient route to arylboronic esters, streamlining synthetic sequences and minimizing waste. sigmaaldrich.com

Targeted Synthesis of Complex Boronic Acid Derivatives with Thiophene (B33073) and Phenyl Moieties

The synthesis of a specific molecule like 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, which contains both a thiophene and a phenyl moiety linked by an ether, requires a multi-step approach that combines standard organic transformations with one of the borylation methods described above. A plausible retrosynthetic analysis suggests that the final carbon-boron bond formation would be a key step.

A logical synthetic route could proceed as follows:

Ether Formation: A Williamson ether synthesis between a suitable thiophene precursor, such as thiophene-2-methanol, and a functionalized phenyl precursor, like 3-bromobenzyl bromide. This would form the core structure, 2-(((3-bromophenyl)methyl)oxy)methyl)thiophene.

Borylation: The aryl bromide from the previous step serves as a handle for introducing the boronic acid group. This can be achieved using several of the established methods:

Lithium-Halogen Exchange: The aryl bromide could be treated with n-butyllithium at low temperature, followed by quenching with triisopropyl borate and subsequent hydrolysis. This is often a high-yielding method for such transformations.

Miyaura Borylation: The aryl bromide could be subjected to palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) to form the corresponding boronate ester, which can then be hydrolyzed. This method offers excellent functional group tolerance. nih.govresearchgate.netrsc.org

The synthesis of various thiophene-containing boronic acids and their subsequent use in Suzuki-Miyaura couplings to link them with phenyl units is well-documented, highlighting the robustness of these methods for creating complex biaryl and heteroaryl structures. researchgate.netresearchgate.net The stability of thiophene boronic acid derivatives can sometimes be a challenge, as they may be prone to deboronation, especially at high temperatures. nih.govresearchgate.net Using the more stable boronate esters, such as pinacol esters, is a common strategy to mitigate this issue. nih.govresearchgate.net

Multi-Component Reactions and Efficient Synthetic Protocols for Related Structures

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single, efficient operation. epfl.chacs.org Several MCRs involving boronic acids have been developed, providing rapid access to diverse molecular scaffolds.

One of the most prominent examples is the Petasis-borono Mannich (PBM) reaction . acs.orgacs.org This reaction involves the condensation of an amine, a carbonyl compound (often an α-hydroxyaldehyde or paraformaldehyde), and an organoboronic acid. acs.orgacs.org The reaction proceeds without a catalyst and forms a new carbon-carbon and carbon-nitrogen bond, yielding highly functionalized amino acids, β-amino alcohols, and other valuable structures. acs.org Aryl, heteroaryl (including thienyl), and vinyl boronic acids are all effective substrates in the PBM reaction. acs.org

Another relevant strategy is the Ugi four-component reaction (Ugi-4CR) , which can be adapted to incorporate boronic acid functionalities. By using starting materials that contain a boronic acid group (e.g., an aldehyde, amine, carboxylic acid, or isocyanide), complex molecules bearing a boronic acid moiety can be assembled in a single step. This approach has been successfully used to synthesize libraries of bis-boronic acids for specific applications. rsc.org

These MCR strategies offer highly efficient pathways to complex molecules related to the target structure. While they may not produce 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid directly, they provide a framework for the rapid and convergent synthesis of structurally diverse analogs containing phenyl, thiophene, and boronic acid motifs by varying the starting components. epfl.chresearchgate.net

Reactivity and Mechanistic Investigations of 3 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid

Lewis Acidity and Reversible Covalent Interactions of the Boronic Acid Moiety

The boron atom in boronic acids is electron-deficient, rendering it a Lewis acid. This inherent Lewis acidity is fundamental to its ability to engage in reversible covalent interactions, most notably with diols. In an aqueous environment, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. mdpi.com

The boronic acid moiety is well-known for its capacity to form cyclic esters with 1,2- and 1,3-diols, a reaction that is central to its application in sensors and bioconjugation. This interaction is a reversible covalent process, and the stability of the resulting boronate ester is influenced by factors such as the structure of the diol, pH, and the electronic properties of the boronic acid.

The interaction with sialic acids, which are key cell-surface carbohydrates, is of particular interest. The ability of boronic acids to bind to the diol functionalities present in sialic acids has been explored for applications in cell recognition and targeting.

Table 1: Binding Constants of 3-Thienylboronic Acid with Various Saccharides

This table presents data for 3-thienylboronic acid as an analogue to infer the potential binding behavior of 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid.

SaccharideBinding Constant (K) at pH 8.0 (L/mol)
Fructose (B13574)1300 mdpi.com

Note: The binding affinity is highly pH-dependent and generally increases with increasing pH. mdpi.com

The equilibrium between the neutral boronic acid and the anionic boronate is critically dependent on the pH of the solution. The pKa of a boronic acid is a measure of its Lewis acidity, with a lower pKa indicating a stronger Lewis acid. For phenylboronic acid, the pKa is approximately 8.8. The electronic nature of the substituents on the aromatic ring significantly influences the pKa. Electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.

The formation of the tetrahedral boronate species is crucial for the complexation with diols, as the boronate form is more disposed to ester formation. mdpi.com Consequently, the binding of boronic acids to diols is most efficient at pH values near or above the pKa of the boronic acid. The pH-dependent nature of this interaction allows for the controlled assembly and disassembly of boronic acid-diol complexes, a feature that is widely exploited in the design of responsive materials and delivery systems. For 3-thienylboronic acid, the inflection point in the pH-dependent binding constant has been observed around pH 7.6. researchgate.net

Role of Thiophene (B33073) and Methoxymethyl Linker in Modulating Reactivity

The thiophene ring and the methoxymethyl linker in 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid are expected to modulate the reactivity of the boronic acid moiety through both electronic and steric effects. The thiophene ring, being an electron-rich aromatic system, can influence the electronic properties of the phenylboronic acid. Depending on its point of attachment, it can act as a weak electron-donating or electron-withdrawing group. This, in turn, will have a subtle effect on the Lewis acidity and, consequently, the pKa of the boronic acid. The sulfur atom in the thiophene ring can also potentially coordinate with metal catalysts, influencing the compound's reactivity in cross-coupling reactions.

The methoxymethyl linker introduces a degree of conformational flexibility and also possesses ether oxygen that could potentially engage in intramolecular interactions or coordinate to metals. While the electronic effect of the methoxymethyl group is likely to be modest, its steric bulk could influence the approach of reactants to the boronic acid group.

Mechanistic Pathways in Functionalization Reactions

One of the most significant applications of boronic acids is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step typically requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. The exact nature of the transmetalating species and the mechanism of transfer have been the subject of extensive study. nih.govbeilstein-journals.org

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The specific substituents on the phenylboronic acid can influence the kinetics of these steps. For instance, the electronic properties of the aryl group can affect the rate of transmetalation. In the case of 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, the thiophene and methoxymethyl substituents could potentially influence the reaction rate and selectivity through steric hindrance or by coordinating to the palladium catalyst. For example, studies on ortho-substituted phenylboronic acids have suggested that substituents can influence the selectivity of the reaction through chelation effects with the metal center. beilstein-journals.org

Computational and Theoretical Chemistry Studies of 3 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Energetics

No published studies utilizing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to investigate the electronic structure, molecular geometry, or energetic properties of 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid were identified. Such calculations would typically provide insights into the molecule's orbital energies, electron density distribution, and conformational stability.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

There is no available research that has employed molecular dynamics (MD) simulations to study the dynamic behavior of 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid. MD simulations are instrumental in understanding how a molecule behaves over time, including its conformational changes and interactions with surrounding molecules or a solvent.

Ligand-Protein Docking and Molecular Modeling for Biological Interactions

A search for ligand-protein docking or other molecular modeling studies involving 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid yielded no results. These computational techniques are crucial for predicting the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein, which is a key step in drug discovery.

Computational Prediction of Reaction Mechanisms and Catalytic Pathways

No computational studies predicting or analyzing the reaction mechanisms or potential catalytic pathways involving 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid have been published. Theoretical chemistry is often used to elucidate the step-by-step processes of chemical reactions and to design more efficient catalysts.

Theoretical Approaches in Crystal Engineering of Boronic Acid Co-crystals

There is no literature available on the application of theoretical approaches to the crystal engineering of co-crystals containing 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid. This field of study uses computational methods to predict and understand the formation of crystalline structures composed of multiple molecular components, which is important for designing new materials with desired properties.

Applications of 3 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid in Catalysis

Organoboron Acids as Lewis Acid Catalysts in Organic Transformations

The boron atom in organoboron acids possesses an empty p-orbital, making it electron-deficient and capable of accepting a pair of electrons, which is the definition of a Lewis acid. cymitquimica.comnih.gov This Lewis acidity is the cornerstone of their catalytic activity. Unlike many traditional metal-based Lewis acids, organoboron acids are generally stable, have low toxicity, and are compatible with a wide variety of functional groups. cymitquimica.com

Their catalytic processes typically exploit the reversible formation of covalent bonds with oxygen-containing functional groups. rsc.org This interaction can activate substrates in several ways:

Electrophilic Activation: By coordinating to a hydroxyl group (e.g., in carboxylic acids or alcohols), the boronic acid makes the substrate more electrophilic and susceptible to nucleophilic attack. fluorochem.co.uk

Nucleophilic Activation: In the case of diols, the formation of a tetrahedral boronate species can increase the nucleophilicity of the remaining hydroxyl group, allowing for regioselective reactions. fluorochem.co.uk

Brønsted Acid-Assisted Catalysis: The interaction of a boronic acid with water or an alcohol can generate a Lewis acid-assisted Brønsted acid, which can then protonate and activate substrates. cymitquimica.com

This versatility has led to the application of organoboron acid catalysis in a vast array of organic transformations, including dehydrations, acylations, alkylations, and cycloadditions. rsc.orgcymitquimica.com

Boronic Acid Catalysis (BAC) for Hydroxy Group Activation

The activation of hydroxyl groups is a central theme in boronic acid catalysis (BAC). chemicalbook.com Alcohols and carboxylic acids are abundant and stable, but their hydroxyl group is a poor leaving group, limiting their direct reactivity. Boronic acids provide a catalytic pathway to activate these groups without the need for pre-functionalization into halides or sulfonates. mdpi.com

The general mechanism involves the condensation of the boronic acid with the substrate's hydroxyl group to form a boronate ester intermediate. This intermediate is more reactive than the starting material, facilitating subsequent transformations.

Dehydration and Condensation Reactions (e.g., Amidation, Carbonyl Condensations)

Boronic acids are highly effective catalysts for reactions that proceed via the elimination of water.

Amidation: The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging reaction that typically requires high temperatures or stoichiometric coupling agents. Arylboronic acids catalyze this transformation under milder conditions by activating the carboxylic acid. researchgate.netresearchgate.net The proposed mechanism involves the formation of an acyloxyboronic acid intermediate (a mixed anhydride). rsc.orgnih.gov This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. The removal of water is crucial for driving the reaction to completion. nih.gov

Theoretical studies suggest that the catalytic activity of arylboronic acids in amidation can be tuned by the electronic and steric properties of their substituents. rsc.org For instance, ortho-substituted arylboronic acids often exhibit enhanced catalytic activity. rsc.org

Table 1: Examples of Boronic Acid-Catalyzed Condensation Reactions

Reaction Type Substrates Catalyst Type Key Intermediate Ref.
Amidation Carboxylic Acid + Amine Arylboronic Acid Acyloxyboronic Acid researchgate.net, rsc.org
Esterification Carboxylic Acid + Alcohol Arylboronic Acid Acyloxyboronic Acid cymitquimica.com

| Aldol (B89426) Condensation | Aldehyde + Ketone | Aminoboronic Acid | Boron Enolate | cymitquimica.com |

Interactive Data Table: Click on headers to sort.

Carbonyl Condensations: Boronic acids can also catalyze aldol-type condensations. In these reactions, the boronic acid can activate the carbonyl group of an aldehyde, while a basic co-catalyst or a bifunctional aminoboronic acid can promote the formation of an enolate from a ketone. cymitquimica.com The subsequent reaction between the activated aldehyde and the enolate leads to the aldol addition product, which can then dehydrate to form an α,β-unsaturated carbonyl compound.

Alkylation and Cycloaddition Reactions

The activation of hydroxyl groups by boronic acids also enables carbon-carbon bond-forming reactions like alkylations and cycloadditions.

Alkylation: Boronic acid catalysts can activate alcohols, particularly π-activated ones like benzylic or allylic alcohols, to form carbocation intermediates. rsc.org These electrophilic intermediates can then be trapped by various nucleophiles, such as 1,3-dicarbonyl compounds or arenes (in Friedel-Crafts-type reactions), to form new C-C bonds. This dehydrative alkylation process is highly atom-economical, producing water as the only byproduct. The use of electron-deficient arylboronic acids can enhance the Lewis acidity and improve catalytic efficiency. rsc.org

Cycloaddition: Boronic acids have been shown to catalyze cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org They activate unsaturated carboxylic acids (dienophiles) by forming a covalent hemiboronic ester intermediate. This complexation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the [4+2] cycloaddition with a diene. This approach provides a mild, metal-free alternative to traditional Lewis acid catalysis for these reactions.

Stereoselective and Enantioselective Catalysis Mediated by Boronic Acid Systems

The development of stereoselective reactions is a primary goal of modern catalysis. Chiral boronic acid systems have been successfully employed to control the stereochemical outcome of various transformations. Enantioselectivity is typically achieved by using a chiral boronic acid catalyst or by combining an achiral boronic acid with a chiral ligand or co-catalyst.

Chiral boronic acids, often featuring binaphthyl (BINOL) or other axially chiral scaffolds, can create a chiral environment around the reaction center. This has been applied to allylboration reactions of ketones and imines, where the chiral catalyst directs the facial attack of the nucleophile, leading to enantioenriched homoallylic alcohols or amines. nih.gov

In some cases, a dual-catalyst system is employed, where an achiral boronic acid activates one substrate while a separate chiral catalyst (e.g., a chiral amine) activates the other, working in concert to control stereoselectivity. rsc.org This strategy has been used for asymmetric allylations of aldehydes with allylic alcohols. rsc.org While the direct enantioselective catalysis by boronic acids is a developing field, progress has been made in iridium-catalyzed cross-couplings of enantioenriched boronic esters, demonstrating the potential for precise stereocontrol in reactions involving organoboron compounds.

Bifunctional and Assisted Catalysis Concepts

To enhance reactivity and selectivity, boronic acids are often incorporated into more complex catalytic systems.

Bifunctional Catalysis: In a bifunctional catalyst, two distinct catalytic moieties operate on the substrates simultaneously within a single molecule. Aminoboronic acids are a prime example. In these catalysts, the boronic acid group acts as a Lewis acid to activate an electrophile (e.g., a carbonyl group), while the nearby amino group acts as a Lewis or Brønsted base to activate a nucleophile (e.g., by forming an enamine). cymitquimica.com This intramolecular cooperation can significantly accelerate reactions and control selectivity, as demonstrated in aldol and direct amide formation reactions.

Assisted Catalysis: This concept involves the use of a co-catalyst or additive to assist the primary boronic acid catalyst. For example, in challenging Friedel-Crafts alkylations, the addition of perfluoropinacol (B1203177) to an arylboronic acid catalyst in situ generates a more electrophilic and highly Lewis acidic boronic ester. This "two-component" system shows increased reactivity for activating deactivated alcohols. Similarly, the cooperative use of an arylboronic acid and a nucleophilic additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be more effective for dehydrative amidation than either catalyst alone. researchgate.net

These advanced concepts expand the scope and efficiency of boronic acid catalysis, enabling challenging transformations under mild and selective conditions.

Applications of 3 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid in Advanced Molecular Recognition and Sensing

Principles of Boronic Acid-Diol/Saccharide Recognition for Chemical Sensors

The foundation of using boronic acids, including 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, in chemical sensors lies in their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This interaction is a key principle in the recognition of saccharides and other polyol-containing biomolecules. nih.gov Boronic acids act as Lewis acids, readily reacting with the hydroxyl groups of diols to form stable five- or six-membered cyclic boronate esters. nih.gov This reaction is highly dependent on the pH of the surrounding environment. rsc.org

In an aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. rsc.org The tetrahedral form is more reactive towards diols. An increase in pH shifts the equilibrium towards the anionic boronate form, thus enhancing the binding affinity for diols. rsc.org The pKa of the boronic acid is a critical factor; a lower pKa indicates a greater propensity to exist in the reactive anionic state at a given pH. researchgate.net The interaction is also influenced by the stereochemistry and conformation of the diol, allowing for a degree of selectivity in saccharide recognition. nih.gov This reversible and pH-sensitive binding is the fundamental mechanism that enables the design of chemical sensors for saccharides. rsc.org

Strategies for Selective Recognition of Biomolecules (e.g., Sialic Acid)

While boronic acids can bind to a wide range of diol-containing molecules, achieving selectivity for specific biomolecules like sialic acid is a significant area of research. Sialic acid is a key biomarker for certain cancers, making its selective detection highly valuable. nih.gov Strategies to enhance selectivity often involve the rational design of the boronic acid scaffold.

One approach is to create a binding pocket that complements the unique structural features of the target molecule. For sialic acid, this can involve designing diboronic acids where the two boronic acid moieties are positioned to simultaneously bind with the diol groups on the glycerol (B35011) side chain of sialic acid. Another strategy involves incorporating additional recognition elements into the sensor molecule that can interact with other functional groups on the target biomolecule, such as the carboxylate group of sialic acid. This multipoint binding significantly enhances the affinity and selectivity for the target. Furthermore, controlling the pH of the sensing environment can also contribute to selectivity, as the binding affinities of different saccharides with boronic acids can vary with pH. rsc.org

For instance, electrochemical cytosensors based on polythiophene functionalized with boronic acid have demonstrated high sensitivity and selectivity for cancer cells by targeting overexpressed sialic acid on the cell surface. nih.gov These sensors can differentiate between cancerous and normal cells, highlighting the potential of thiophene-boronic acid structures in selective biomolecule recognition. nih.gov

Electrochemical and Optical Sensing Mechanisms Utilizing Thiophene-Boronic Acid Scaffolds

The incorporation of a thiophene (B33073) ring into a boronic acid sensor, as in 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, offers significant advantages for both electrochemical and optical sensing. Thiophene is an electron-rich aromatic heterocycle that can be easily polymerized and functionalized, and its derivatives often possess interesting photophysical and electrochemical properties.

Electrochemical Sensing:

Thiophene-boronic acids can be electropolymerized onto an electrode surface to create a recognition layer for diol-containing analytes. electrochemsci.org The binding of the target molecule to the boronic acid groups on the polythiophene film can induce changes in the electrochemical properties of the polymer, such as its conductivity or impedance. nih.gov For example, the binding of a glycoprotein (B1211001) to a poly(3-thiophene boronic acid) modified electrode can increase the electron transfer resistance, which can be measured by electrochemical impedance spectroscopy (EIS). electrochemsci.org This change in impedance can be correlated to the concentration of the analyte. Amperometric sensors have also been developed where the binding event modulates the current response of a redox probe. electrochemsci.org

Optical Sensing:

The thiophene moiety can act as a fluorophore or can be part of a larger conjugated system that exhibits fluorescence. The binding of a saccharide to the boronic acid group can modulate the fluorescence properties of the molecule through various mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Internal Charge Transfer (ICT). bham.ac.uk In a PET-based sensor, the boronic acid can quench the fluorescence of the thiophene fluorophore in the absence of the analyte. Upon binding to a diol, the electron-donating ability of the boronic acid is altered, leading to a restoration or enhancement of the fluorescence signal. Similarly, changes in the electronic environment upon saccharide binding can lead to shifts in the emission wavelength, providing a ratiometric sensing signal. Benzo[b]thiophene boronic acid derivatives have been shown to exhibit dual fluorescent emission that shifts upon binding to sugars. nih.gov

Table 1: Examples of Thiophene-Based Boronic Acid Sensors and their Performance

Sensor CompoundAnalyteSensing MechanismLimit of Detection (LOD)Reference
Poly(3-Thienyl boronic acid-co-Thiophene)AGS Cancer Cells (via Sialic Acid)Electrochemical Impedance Spectroscopy10 cells/mL nih.gov
(Thiophen-3-yl)boronic acid with Alizarin Red SN-acetyl-d-neuraminic acid (Neu5Ac)Redox Indicator Displacement Assay (Electrochemical)0.63 mM rsc.org
Benzo[b]thiophene boronic acid derivativesVarious sugarsFluorescence (Emission Wavelength Shift)Not specified nih.gov
3-Thienylboronic acidSorbitolIsothermal Titration Calorimetry (Binding Constant Determination)Not a sensor, but Kb ~8000 M-1 at high pH mdpi.com

Integration into Supramolecular Systems for Enhanced Recognition

Integrating thiophene-boronic acid units into supramolecular systems is a promising strategy for developing highly sensitive and selective sensors. Supramolecular chemistry involves the self-assembly of molecules into well-defined, ordered structures through non-covalent interactions. These organized assemblies can create pre-organized binding sites for target molecules, leading to enhanced recognition capabilities.

Thiophene derivatives are known to self-assemble into various nanostructures, such as nanowires and nanoparticles. nih.gov By functionalizing these self-assembling thiophene units with boronic acids, it is possible to create supramolecular sensors where the binding of an analyte can disrupt or alter the self-assembled structure, leading to a detectable signal. For example, the binding of a saccharide to boronic acid-functionalized thiophene nanofibers could lead to a change in their aggregation state, which could be monitored by changes in fluorescence or light scattering. nih.gov

Furthermore, thiophene-boronic acids can be incorporated as building blocks in the construction of more complex supramolecular architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These porous materials can offer a high density of recognition sites and size-selective channels, further enhancing the selectivity of the sensor. The integration of thiophene-boronic acids into such organized systems opens up new avenues for the development of advanced materials for molecular recognition and sensing.

Emerging Research Frontiers of 3 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid in Bio Organic and Medicinal Chemistry

Design Principles for Enzyme Inhibition by Boronic Acid Motifs

Boronic acids, including 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, are recognized for their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites. researchgate.net This unique characteristic has positioned them as versatile pharmacophores in the design of enzyme inhibitors. researchgate.netnih.gov The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from nucleophilic amino acid side chains like serine, or from a catalytic water molecule activated by a metal ion in metalloenzymes. nih.govresearchgate.net This interaction often leads to the formation of a stable tetrahedral boronate adduct that mimics the transition state of the enzymatic reaction, resulting in potent and specific inhibition. nih.govmdpi.com

Proteasome Inhibitors and Mechanism of Action (e.g., Bortezomib Analogs)

The proteasome is a multi-catalytic protease complex responsible for the degradation of intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation and apoptosis. nih.govpatsnap.com Cancer cells, in particular, are highly dependent on the proteasome to clear abnormal proteins, making it an attractive target for anticancer therapies. nih.gov

Boronic acid-containing compounds, exemplified by the FDA-approved drug Bortezomib, are potent proteasome inhibitors. researchgate.netaacrjournals.org The mechanism of action involves the boronic acid moiety reversibly binding to the hydroxyl group of the N-terminal threonine residue in the catalytic β-subunits of the 20S proteasome. nih.govpatsnap.com This interaction forms a stable boronate ester, effectively blocking the chymotrypsin-like activity of the proteasome. nih.govpatsnap.com The resulting accumulation of ubiquitinated proteins triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to apoptosis in cancer cells. nih.govpatsnap.com

The design of Bortezomib analogs and other boronic acid-based proteasome inhibitors often focuses on modifying the peptide backbone to enhance specificity and binding affinity for the proteasome's active site. The thiophene (B33073) ring in a compound like 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid could be explored for its potential to form additional interactions within the binding pocket, potentially influencing potency and selectivity.

Beta-Lactamase Inhibition and Antibiotic Resistance Modulation

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat. mdpi.comwikipedia.org Boronic acids have emerged as a promising class of non-β-lactam inhibitors that can restore the efficacy of these antibiotics. mdpi.comacs.org

Boronic acid inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring. nih.govmdpi.com The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of serine-β-lactamases (Classes A, C, and D). nih.govmdpi.com This interaction effectively inactivates the enzyme, preventing the degradation of β-lactam antibiotics. wikipedia.org Boronic acids and their cyclic boronate ester derivatives have demonstrated broad-spectrum activity against various β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. acs.orgnih.gov Some bicyclic boronates have even shown inhibitory activity against metallo-β-lactamases (Class B), which utilize zinc ions for catalysis. nih.gov

The design of potent β-lactamase inhibitors involves optimizing the substituents on the boronic acid core to achieve high affinity and selectivity for the target enzyme. The thiophene moiety in 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid could potentially engage in favorable interactions within the active site of certain β-lactamases.

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

Viral proteases are essential for the replication of many viruses, including SARS-CoV-2, the causative agent of COVID-19. nih.govresearchgate.net The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key enzyme that processes viral polyproteins into functional proteins required for viral replication, making it an attractive target for antiviral drug development. nih.govnih.gov

Boron-containing compounds have been investigated as potential inhibitors of SARS-CoV-2 Mpro. researchgate.net Computational and biochemical studies have suggested that boronic acids can interact with the catalytic dyad (Cys-His) of Mpro. researchgate.net The boron atom can form a covalent bond with the catalytic cysteine residue, thereby inhibiting the protease's activity. The design of these inhibitors focuses on creating molecules that fit snugly into the substrate-binding pocket of the enzyme, with the boronic acid positioned to interact with the catalytic residues. nih.gov

Molecular Interactions with Biological Targets: Amino Acid Residues and Glycoproteins

The versatility of boronic acids in molecular recognition stems from their ability to form reversible covalent bonds with various biological nucleophiles. rsc.org This property allows them to interact specifically with both amino acid residues within proteins and the carbohydrate moieties of glycoproteins.

Boronic acids can form dative covalent bonds with the side chains of several amino acid residues, most notably serine, which contains a primary hydroxyl group. nih.gov The interaction with serine is a key feature in the inhibition of serine proteases and β-lactamases. nih.govrsc.org Additionally, boronic acids can interact with other nucleophilic residues such as histidine and lysine. nih.gov The specific nature and strength of these interactions are influenced by the local microenvironment within the protein's active site. nih.gov

A hallmark of boronic acid chemistry is the formation of stable, yet reversible, five- or six-membered cyclic esters with 1,2- or 1,3-diols. nih.govresearchgate.net This interaction is particularly relevant for targeting glycoproteins, which are proteins decorated with complex carbohydrate chains (glycans). nih.govnih.gov The cis-diol groups present in the sugar residues of glycans provide ideal binding sites for boronic acids. nih.gov This specific interaction has been widely exploited for the separation, immobilization, and sensing of glycoproteins. nih.govresearchgate.net For instance, materials functionalized with boronic acids can selectively capture glycoproteins from complex biological samples. nih.gov

Rational Design of Boron-Containing Compounds for Targeted Delivery Systems (Mechanism Focus)

The unique chemical properties of boron-containing compounds, particularly boronic acids, have been harnessed in the rational design of targeted drug delivery systems. mdpi.com The underlying mechanism often relies on the reversible covalent interactions of the boronic acid moiety with specific biological targets.

One prominent strategy involves targeting the overexpressed sialic acid residues on the surface of many cancer cells. mdpi.com Phenylboronic acid (PBA) and its derivatives can form boronate esters with the diol groups of sialic acid, enabling the selective delivery of therapeutic payloads to tumor sites. mdpi.com This approach has been utilized in the development of boron-based nanoparticles and other nanocarriers for targeted cancer therapy. mdpi.com

Another mechanism focuses on exploiting the pH-sensitive nature of the boronate ester linkage. The stability of the boronate ester is dependent on the pH of the surrounding environment. This property can be used to design drug delivery systems that release their cargo in response to the slightly acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.

Furthermore, boron-containing nanoparticles are being developed for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy. nih.gov The rational design of these delivery agents aims to achieve high tumor selectivity and a large boron payload to maximize the therapeutic effect upon neutron irradiation. nih.gov

Applications in Bioconjugation and Bio-labeling Strategies

Bioconjugation, the chemical linking of two biomolecules, is a fundamental tool in chemical biology and drug development. rice.edu Boronic acids have emerged as valuable reagents in this field due to their unique reactivity and bioorthogonality. nih.govnih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov

One common bioconjugation strategy involving boronic acids is the formation of boronate esters with diol-containing molecules. nih.gov This reaction is rapid, reversible, and occurs under physiological conditions, making it suitable for labeling proteins and other biomolecules. rsc.org For instance, proteins can be site-selectively labeled by introducing a diol-containing unnatural amino acid and then reacting it with a boronic acid-functionalized probe. nih.gov

Another approach utilizes the formation of iminoboronates through the reaction of 2-formylphenylboronic acid (2-FPBA) or 2-acetylphenylboronic acid (2-APBA) with primary amines, hydrazines, or hydroxylamines. nih.gov The proximity of the boronic acid to the carbonyl group accelerates the reaction and stabilizes the resulting imine-like bond. nih.gov This has been applied to the labeling of proteins and even bacteria. nih.gov

Furthermore, boronic acids can be used as transient groups in metal-catalyzed cross-coupling reactions for protein modification. nih.gov In these strategies, the boronic acid is part of a reagent that reacts with a specific amino acid residue on a protein, with the boronyl group being eliminated in the final product. nih.gov Vinylboronic acids have also been shown to be effective bioorthogonal reactants for tetrazine ligation in living cells. acs.org

Future Research Directions and Outlook for 3 Thiophen 2 Ylmethoxymethyl Phenylboronic Acid

Development of Novel Synthetic Methodologies

While the synthesis of arylboronic acids is well-established, the preparation of highly functionalized derivatives like 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid presents opportunities for methodological advancement. Future research could focus on creating more efficient, scalable, and sustainable synthetic routes.

Key areas for exploration include:

Streamlined Multi-component Reactions: Designing one-pot reactions that combine readily available starting materials to construct the core structure could significantly improve efficiency over traditional multi-step sequences.

Late-Stage Functionalization: Developing methods to introduce the boronic acid moiety or the thiophene (B33073) side chain at a late stage in the synthesis would provide rapid access to a diverse library of analogues for screening and optimization.

Flow Chemistry Synthesis: Adapting the synthesis to continuous flow platforms could offer improved control over reaction parameters, enhance safety, and facilitate large-scale production for potential commercial applications.

Greener Synthetic Approaches: Investigating the use of greener solvents, earth-abundant metal catalysts, and energy-efficient reaction conditions will be crucial for developing environmentally benign methodologies. hallgroupchemistry.com

Progress in these areas will not only make 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid more accessible but also pave the way for the synthesis of a wide range of structurally related compounds with tailored properties.

Exploration of Expanded Catalytic Repertoire

Boronic acids are cornerstone reagents in modern organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. mdpi.com The unique electronic and steric properties of 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid make it a promising candidate for expanding the current catalytic repertoire.

Future investigations could pursue:

Suzuki-Miyaura Cross-Coupling: A systematic study of its reactivity with a broad range of aryl, heteroaryl, and vinyl halides could lead to the synthesis of novel conjugated materials, polymers, and complex organic molecules. nih.govrsc.org The thiophene moiety, in particular, is a valuable component in organic electronic materials. researchgate.net

Chan-Lam and Petasis Reactions: Exploring its utility in C-N, C-O, and C-S bond-forming reactions would open avenues to new classes of compounds, including substituted anilines, phenols, and thioethers, which are prevalent in pharmaceuticals and agrochemicals.

Boronic Acid Catalysis: The potential for the compound itself to act as an organocatalyst should be investigated. hallgroupchemistry.com Arylboronic acids can catalyze a variety of reactions, and the specific substitution pattern of this molecule might offer unique reactivity or selectivity.

Deborylative Functionalization: Research into deborylative reactions, such as cyanation or halogenation, could provide direct routes to functionalized thiophene-containing aromatics that are otherwise difficult to access. rsc.org

The data below summarizes potential catalytic applications for this compound.

Catalytic ReactionPotential Coupling PartnerResulting BondPotential Application Area
Suzuki-Miyaura CouplingAryl/Vinyl HalidesC-COrganic Electronics, Polymers
Chan-Lam CouplingAmines, Alcohols, ThiolsC-N, C-O, C-SMedicinal Chemistry, Agrochemicals
Petasis ReactionAmines, AldehydesC-C, C-NComplex Molecule Synthesis
Boronic Acid CatalysisCarboxylic Acids, AlcoholsAmide, EsterGreen Chemistry, Synthesis

Advanced Designs for Highly Selective Molecular Recognition Systems

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their widespread use in molecular sensing and recognition. mdpi.comnih.gov The scaffold of 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid offers unique features for the design of next-generation molecular recognition systems.

Future research should focus on:

Fluorescent Saccharide Sensors: The thiophene and phenyl rings can be functionalized with fluorophores. Binding of the boronic acid to a target saccharide (e.g., glucose) could modulate the fluorescent signal through mechanisms like Photoinduced Electron Transfer (PET), providing a direct readout of saccharide concentration. nih.govresearchgate.net

Selective Glycan and Glycoprotein (B1211001) Recognition: The flexible ether linkage and the aromatic surfaces of the molecule could be exploited to create secondary binding interactions, enhancing affinity and selectivity for specific complex glycans or glycoproteins, which are important biomarkers in disease. rsc.org

Stimuli-Responsive Materials: Incorporating this molecule into polymers could create materials that change their properties (e.g., swelling, solubility) in response to specific sugars or other diol-containing analytes. researchgate.net This has applications in targeted drug delivery and diagnostics. nih.gov

Affinity Chromatography: Immobilizing the compound on a solid support could produce novel affinity materials for the selective capture, separation, and enrichment of glycoproteins or other diol-containing biomolecules from complex biological samples. researchgate.net

Integration with Computational Chemistry for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and guiding experimental design. Applying computational methods to 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid can provide deep insights into its behavior and potential applications.

Key computational research avenues include:

Conformational and Electronic Analysis: Using Density Functional Theory (DFT) to model the molecule's three-dimensional structure, electronic properties (e.g., HOMO-LUMO gap), and electrostatic potential. This can help predict its reactivity in catalytic cycles. nih.gov

Modeling Binding Interactions: Simulating the binding of the boronic acid group with various diols can predict binding affinities and selectivities. acs.org This would enable the rational design of sensors for specific target molecules before undertaking laborious synthesis.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and energy profiles of potential catalytic reactions, providing a deeper understanding of the reaction mechanisms and helping to optimize conditions. nih.gov

Virtual Screening for Bioactivity: Docking studies of derivatives of this compound against known biological targets (e.g., enzyme active sites) could identify promising candidates for further investigation as potential therapeutic agents. mdpi.com

Discovery of New Bioactive Molecular Scaffolds

Both thiophene and boronic acid moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. rsc.orgnih.govnih.gov The combination of these two pharmacophores in a single molecule makes 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid a highly attractive starting point for drug discovery.

Future research in this area should be directed towards:

Screening for Anticancer Activity: Many thiophene derivatives and boronic acids (like the proteasome inhibitor Bortezomib) exhibit anticancer properties. nih.govencyclopedia.pub This compound and its derivatives should be screened against various cancer cell lines. The molecule's ability to target overexpressed sialic acid on cancer cell surfaces could also be explored for targeted drug delivery. rsc.orgjapsonline.com

Development of Antimicrobial Agents: The thiophene ring is a core component of many antimicrobial drugs. frontiersin.org The boronic acid group can also contribute to antibacterial activity, potentially by inhibiting key bacterial enzymes or disrupting biofilm formation. mdpi.comfrontiersin.org

Enzyme Inhibition: Boronic acids are known to act as potent inhibitors of serine proteases and other enzymes. nih.gov Libraries based on this scaffold could be synthesized and screened to discover novel enzyme inhibitors for various therapeutic targets.

Fragment-Based Drug Discovery: The compound can be used as a molecular fragment to build more complex drug candidates. Its distinct structural features can be combined with other pharmacophores to optimize binding affinity and pharmacokinetic properties.

Q & A

Q. Tables for Key Data

Property Value/Observation Method Reference
¹¹B NMR Shift δ 30.2 ppm (trigonal form)B3LYP/6-311++G(d,p)
Sialic Acid Binding (K) 11.6 ± 1.9 M⁻¹ (pH 7.4)¹¹B NMR Titration
Oxidation Potential +0.78 V vs. Ag/AgClCyclic Voltammetry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.